molecular formula C10H9N3 B161083 5-Methyl-2-(pyridin-2-yl)pyrimidine CAS No. 10198-79-5

5-Methyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B161083
CAS No.: 10198-79-5
M. Wt: 171.2 g/mol
InChI Key: MRYIBOOQXRCBTE-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-2-yl)pyrimidine is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This structure is a key pharmacophore in the development of novel small-molecule inhibitors for various therapeutic targets . Research indicates that analogous pyridin-2-yl pyrimidine derivatives exhibit significant biological activities. A prominent area of investigation is as inhibitors of methionine aminopeptidases (MetAPs), which are essential enzymes involved in cell proliferation; specific inhibitors of MetAP1 have shown potential as anti-cancer agents . Furthermore, closely related 2-(pyridin-2-yl)pyrimidine derivatives have demonstrated potent anti-fibrotic activity by effectively inhibiting collagen synthesis and the expression of COL1A1 protein in hepatic stellate cells, suggesting potential applications in treating liver fibrosis . The structural motif of fusing pyridine and pyrimidine rings is considered a favored heterocyclic scaffold, as it can act as a ligand for a diverse range of cellular receptors . This compound is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-6-12-10(13-7-8)9-4-2-3-5-11-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYIBOOQXRCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 2 Pyridin 2 Yl Pyrimidine

Overview of Synthetic Approaches for Pyrimidine (B1678525) and Pyridine (B92270) Systems

The construction of functionalized aromatic nitrogen heterocycles like pyrimidines and pyridines is a cornerstone of organic and medicinal chemistry. These scaffolds are present in a vast array of natural products, pharmaceuticals, and materials. The synthesis of a bi-heterocyclic system such as 5-Methyl-2-(pyridin-2-yl)pyrimidine involves strategies for the formation of each ring system followed by their strategic coupling.

Historical Context of Functionalized Azine Synthesis

The chemistry of azines, compounds characterized by a C=N-N=C diimine functionality, provides a historical foundation for the synthesis of many nitrogen-containing heterocycles. researchgate.netrsc.org Azines are recognized as analogs of 1,3-butadienes and serve as versatile synthons for creating heterocyclic structures, including pyrimidines and pyrazoles. researchgate.neterpublications.com Traditionally, azines are synthesized through the condensation of hydrazine (B178648) with two equivalents of an aldehyde or ketone. researchgate.neterpublications.com

Historically, these compounds were crucial in developing the understanding of nitrogen-based aromatic systems. researchgate.net While not always a direct route to the target molecule, the underlying principles of cyclocondensation reactions pioneered in azine chemistry are fundamental to many pyrimidine synthesis methods used today. erpublications.com

Key Precursors and Synthetic Building Blocks for this compound

The synthesis of the target molecule fundamentally relies on the preparation and coupling of two key fragments: a 5-methylpyrimidine (B16526) unit and a 2-substituted pyridine unit.

5-Methylpyrimidine Precursors: A common and cost-effective route to the 5-methylpyrimidine core starts from readily available materials. For instance, 3-ethoxy-2-methylacrolein (B8113596) can be treated with ammonia (B1221849) to yield 3-amino-2-methylacrolein. Subsequent cyclization with formamide (B127407) produces 5-methylpyrimidine. patsnap.com This core can then be halogenated, for example, using N-bromosuccinimide (NBS) to produce 5-bromo-2-chloropyrimidine, a key building block for cross-coupling reactions. patsnap.com Alternative approaches can yield functionalized pyrimidines like 5-hydroxymethylpyrimidines, which can be further modified. mdpi.com

Pyridine Precursors: For the pyridine fragment, a common strategy involves using a 2-halopyridine or converting a pyridine derivative into an organometallic reagent. For a Suzuki coupling, 2-pyridylboronic acid or its esters are ideal coupling partners. Alternatively, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can be coupled with a pyrimidine-based organoboron reagent. The synthesis of these precursors often starts from materials like 2-amino-5-methylpyridine. google.com For example, 2-hydroxy-5-methylpyridine (B17766) can be converted to a triflate, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. orgsyn.org

Established Synthetic Routes to this compound

While numerous methods exist for constructing pyrimidine-pyridine linkages, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the most prominent and versatile.

Suzuki Cross-Coupling Methodologies for Pyrimidine Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, especially between two sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl and bi-heterocyclic compounds. thieme-connect.comnih.gov The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com

This method is highly favored for pyrimidine derivatization due to its operational simplicity, mild reaction conditions, tolerance of a wide variety of functional groups, and the use of non-toxic and easily removable inorganic by-products. nih.gov For the synthesis of this compound, a plausible route involves the coupling of a 2-halo-5-methylpyrimidine with 2-pyridylboronic acid, or the inverse, coupling 5-methyl-2-(organoboron)pyrimidine with a 2-halopyridine.

Optimization of Catalytic Systems and Reaction Conditions

The success and efficiency of the Suzuki coupling of pyrimidines are highly dependent on the careful optimization of the catalytic system and reaction conditions. Researchers have extensively studied various combinations of catalysts, ligands, bases, and solvents to maximize yields and reaction rates. researchgate.netmdpi.com

Catalytic Systems: Palladium catalysts are central to the Suzuki reaction. Both phosphine-based and phosphine-free ligand systems have been developed.

Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). thieme-connect.comnih.gov

Ligands: Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are widely used, they can be sensitive to air and heat. thieme-connect.com This has led to the development of more stable phosphine-free systems, such as those using pyrimidine derivatives as ligands. thieme-connect.comresearchgate.net

Bases: A variety of inorganic bases are employed, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being common. thieme-connect.comresearchgate.net The base activates the organoboron compound.

Solvents: The solvent system often consists of an organic solvent and water. Common organic solvents include 1,4-dioxane, acetonitrile (B52724) (MeCN), and toluene. thieme-connect.comresearchgate.net

Temperature and Reaction Time: Reactions are often heated, and the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Suzuki coupling of halogenated pyrimidines. mdpi.comrsc.org

Catalyst SystemBaseSolventKey FeaturesReference
Pd(OAc)₂ / 2-aminopyrimidine-4,6-diolCs₂CO₃MeCNStable, phosphine-free, high turnover number. thieme-connect.com
Pd(PPh₃)₄K₃PO₄1,4-DioxaneEffective for coupling aryl/heteroaryl boronic acids. Good yields with electron-rich boronic acids. researchgate.netmdpi.com
Pd(OAc)₂ / Dicyclohexyl(2-biphenyl)phosphineK₃PO₄Not SpecifiedEfficient for preparing 4-aryl-2-chloro- and 2,4-diarylpyrrolo[2,3-d]pyrimidines. researchgate.net
Pd(PPh₃)₂Cl₂K₂CO₃ (aq)DioxaneExcellent site-selectivity in coupling of tetrachloropyrimidine. researchgate.net
Scope and Limitations of Suzuki Coupling in Pyrimidine Synthesis

Scope: The Suzuki-Miyaura reaction demonstrates a broad scope in pyrimidine synthesis. It is highly effective for coupling a wide range of aryl and heteroaryl boronic acids with halogenated pyrimidines. nih.govmdpi.com The reaction's functional group tolerance is a significant advantage, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov Due to the differing reactivity of halogen substituents on the pyrimidine ring, sequential and site-selective couplings are possible on polyhalogenated pyrimidines, enabling the synthesis of mono-, di-, tri-, and even tetra-arylpyrimidines from a single precursor. mdpi.comresearchgate.net

Limitations: Despite its versatility, the Suzuki coupling is not without limitations.

Substrate Reactivity: Traditional palladium-phosphine catalysts can exhibit sluggish reactivity with less reactive organic halides, particularly aryl chlorides. quora.com While newer catalysts have been developed to address this, it remains a consideration.

Side Reactions: Competitive side reactions can lower the yield of the desired cross-coupled product. These include the homocoupling of the boronic acid and the hydrolytic deboronation (protodeboronation) of the starting material, which is more pronounced with unstable boronic acids or under certain reaction conditions. nih.govnih.gov

Catalyst Inhibition: The presence of certain functional groups can inhibit or deactivate the palladium catalyst. For example, unprotected nitrogen-rich heterocycles containing acidic N-H groups (like indazoles or benzimidazoles) can complex with the palladium center, hindering the catalytic cycle and leading to low yields. rsc.orgnih.gov Similarly, acidic functionalities on the boronic acid partner can also interfere with the reaction. nih.gov

Alternative Carbon-Carbon Bond Formation Strategies

The creation of the bond linking the C2 position of the pyrimidine ring to the C2 position of the pyridine ring is a key challenge. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium- and nickel-catalyzed cross-coupling reactions provide reliable methods for constructing the bi-aryl linkage in this compound. These reactions typically involve coupling an organometallic derivative of one heterocycle with a halogenated derivative of the other.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of a 2-pyridylzinc halide with a 2-halo-5-methylpyrimidine. A notable advantage of Negishi coupling is the high functional group tolerance and the relative stability of the organozinc reagents, some of which can even be handled in air. organic-chemistry.orgnih.gov A practical, scalable synthesis of the closely related 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) has been developed using a Negishi cross-coupling between 2-pyridylzinc chloride (prepared in situ) and 5-iodo-2-chloropyrimidine. acs.org This strategy is directly adaptable by using 2-halo-5-methylpyrimidine as the coupling partner. The organozinc reagent itself, 2-pyridylzinc bromide, has been shown to have an excellent shelf life, underscoring its value in synthesis on both academic and commercial scales. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, typically catalyzed by palladium. wikipedia.org To synthesize this compound, this would involve reacting 2-(tributylstannyl)pyridine (B98309) with a 2-halo-5-methylpyrimidine or, conversely, 5-(tributylstannyl)pyrimidine (B178186) with a 2-halopyridine. apolloscientific.co.uk Organostannanes are stable to air and moisture, and a wide variety are commercially available. wikipedia.org The reaction mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. wikipedia.org

Kumada Coupling: This was one of the first reported cross-coupling methods and utilizes a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium. wikipedia.org The synthesis of the target compound could be achieved by coupling a 2-pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide, with 2-halo-5-methylpyrimidine. Although Grignard reagents are readily accessible, their high reactivity limits functional group tolerance, as they are sensitive to acidic protons and reactive towards carbonyls. wikipedia.org The use of 2-pyridyl Grignard reagents has historically been challenging, but recent advances using specific ligands like secondary phosphine oxides (SPOs) have enabled their successful palladium-catalyzed coupling with aryl halides. nih.govresearchgate.netnih.gov

Table 1: Comparison of Cross-Coupling Strategies

Coupling ReactionOrganometallic ReagentElectrophileTypical CatalystAdvantagesDisadvantages
Negishi R-ZnX (e.g., 2-Pyridylzinc chloride)R'-X' (e.g., 2-Chloro-5-methylpyrimidine)Pd(PPh₃)₄ or Ni-basedHigh yield, high functional group tolerance, reagent stability. wikipedia.orgacs.orgZinc reagents can be moisture sensitive.
Stille R-Sn(Alkyl)₃ (e.g., 2-(Tributylstannyl)pyridine)R'-X' (e.g., 2-Bromo-5-methylpyrimidine)Pd(PPh₃)₄Air and moisture stable reagents, broad scope. wikipedia.orgHigh toxicity of tin compounds. wikipedia.org
Kumada R-MgX (e.g., 2-Pyridylmagnesium bromide)R'-X' (e.g., 2-Chloro-5-methylpyrimidine)NiCl₂(dppp) or Pd-SPO complexLow-cost, readily available Grignard reagents. wikipedia.orgorganic-chemistry.orgLow functional group tolerance, high reactivity of Grignard reagent. wikipedia.org

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization step of creating an organometallic reagent. This strategy involves the direct coupling of a C-H bond of one heterocycle with a halogenated partner. For the synthesis of this compound, this would ideally involve coupling the C-H bond at the 2-position of a pyridine with 2-halo-5-methylpyrimidine, or vice-versa.

However, the C-H functionalization of electron-deficient rings like pyridine can be challenging. nih.gov One successful strategy involves the temporary activation of the pyridine ring as a pyridine N-oxide. This enhances the reactivity of the C-H bonds at the C2 and C6 positions, facilitating palladium-catalyzed direct arylation with various coupling partners, including aryl halides and potassium aryltrifluoroborates. nih.govrsc.org After the coupling, the N-oxide can be removed. Another approach uses a transient activator, such as a methylation reagent, to form a pyridinium (B92312) salt in situ, which then undergoes highly selective Pd-catalyzed diarylation. nih.gov Rhodium catalysts have also been employed for the direct arylation of pyridines that possess a substituent at the C-2 position. nih.gov

Condensation and Cyclization Reactions for Pyrimidine Ring Construction

A classic and fundamental approach to pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net To form the this compound scaffold, this method can be adapted by using 2-amidinopyridine as the N-C-N building block.

The key steps would be:

Preparation of 2-Amidinopyridine: This can be synthesized from 2-aminopyridine (B139424) through various established methods.

Condensation: The 2-amidinopyridine is then reacted with a suitable 1,3-dicarbonyl compound that can introduce the methyl group at the 5-position of the resulting pyrimidine ring. An appropriate precursor would be a derivative of methylmalonaldehyde or a related β-dicarbonyl compound.

This approach builds the pyrimidine ring directly onto the pre-existing pyridine moiety in a single cyclization step, forming the final product. Various catalysts, including acids and bases, can be used to facilitate the condensation. slideshare.net Multicomponent reactions, where several starting materials react in a one-pot synthesis, represent an efficient extension of this strategy. nih.govmdpi.com

Strategies for Pyridine Ring Functionalization and Coupling

The success of the cross-coupling strategies described in section 1.2.2.1 hinges on the availability of suitably functionalized pyridine and pyrimidine precursors.

Functionalization of Pyridine:

Halopyridines: 2-Chloropyridine and 2-bromopyridine are common electrophilic partners in cross-coupling reactions. 2-Aminopyridine can be converted to 2-amino-5-bromopyridine (B118841) via bromination. orgsyn.org 2-Chloro-5-methylpyridine can be synthesized from 3-methylpyridine (B133936) via chlorination or through multi-step sequences involving pyridone intermediates. scispace.comguidechem.comgoogle.comepo.org These halopyridines are excellent substrates for coupling reactions. acs.orgacs.org

Organometallic Pyridines: For use as nucleophiles, pyridines can be converted into organometallic reagents. 2-Pyridyl Grignard reagents are formed via magnesium/halide exchange with 2-halopyridines. nih.gov Similarly, 2-pyridylzinc halides can be prepared from 2-halopyridines and activated zinc or via transmetalation from 2-lithiopyridine. organic-chemistry.orgacs.org Solid, moderately air-stable 2-pyridylzinc reagents have been developed to improve ease of handling. organic-chemistry.orgnih.gov

Functionalization of Pyrimidine:

Halopyrimidines: A key precursor is a 2-halo-5-methylpyrimidine. For instance, 2-chloro-5-methylthiopyrimidine can be synthesized from 5-bromo-2-chloropyrimidine, indicating pathways to functionalized pyrimidines. google.com The synthesis of 2-aminopyrimidine (B69317) derivatives often starts from commercially available 2-amino-4,6-dichloropyrimidine, highlighting the use of chlorinated pyrimidines as versatile intermediates. mdpi.com

Novel and Emerging Synthetic Techniques Applied to this compound

Modern synthetic chemistry seeks to improve efficiency, safety, and scalability through innovative technologies.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages. youtube.com These include superior control over reaction parameters like temperature and pressure, enhanced safety profiles, and easier scalability. youtube.com

This technology is well-suited for the synthesis of heterocyclic compounds. For example, a simplified bench-top continuous flow setup has been used to synthesize a series of 2-methylpyridines with high selectivity and in a greener fashion than conventional batch methods. nih.gov In this process, a pyridine derivative is passed through a heated column packed with a catalyst (e.g., Raney® Nickel) in a stream of an alcohol solvent, which can also act as the methyl source. nih.gov This approach could be applied to the methylation of a pre-formed 2-(pyridin-2-yl)pyrimidine (B3183638) or the synthesis of a 5-methylpyridine precursor, demonstrating the potential of flow chemistry to streamline the production of the target molecule or its key intermediates.

Principles of Green Chemistry in Reaction Design

The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry to enhance sustainability. rasayanjournal.co.in These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Key strategies include the use of catalysts, multicomponent reactions, and environmentally benign solvents. rasayanjournal.co.infrontiersin.org

One prominent green approach is the use of water as a solvent, which is a renewable and non-toxic medium. For instance, a one-pot reaction for synthesizing pyrimido[4,5-d]pyrimidines has been developed in water, avoiding hazardous organic solvents and corrosive reagents. frontiersin.org This method offers high yields and purity with short reaction times. frontiersin.org Another sustainable technique involves using natural acid catalysts, such as pineapple juice, for reactions like the Biginelli reaction to produce dihydropyrimidinones. frontiersin.org

Solvent-free or "grindstone" chemistry techniques, where reactants are ground together without a solvent, also represent a green alternative. researchgate.net These methods, sometimes catalyzed by substances like copper(II) chloride, are efficient, produce high yields, and are environmentally friendly. researchgate.net The use of ionic liquids, often termed "green solvents," is another strategy that can lead to minimal toxicity and biodegradability. rasayanjournal.co.in

The transition to these greener methods from traditional synthetic routes that often employ hazardous solvents and toxic reagents is driven by both environmental concerns and economic benefits, as they can lead to faster reactions, higher yields, and simplified product workup. rasayanjournal.co.in

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted synthesis (MAS) has emerged as a significant tool in the synthesis of heterocyclic compounds like pyrimidines, offering advantages such as dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. scilit.commdpi.comnih.gov This technique is considered a green chemistry approach due to its efficiency and reduced solvent consumption. mdpi.com

For example, microwave irradiation has been successfully employed in the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org In some cases, reactions that would take hours or even days to complete using conventional heating can be accomplished in minutes with microwave assistance. mdpi.comnih.gov The synthesis of various pyridine and pyrimidine derivatives has been shown to be more efficient under microwave irradiation, often leading to better yields and cleaner reactions. mdpi.com

While information on the direct photochemical synthesis of this compound is limited, photochemical methods are a known strategy in organic synthesis. For instance, the photochemistry of related compounds like 5-methyl-2-pyrimidinone has been studied to understand their fluorescence mechanisms, which involves exploring their potential energy surfaces upon photoexcitation. nih.gov Photochemical reactions can offer unique pathways to target molecules that are not accessible through thermal methods.

Reaction Mechanism Elucidation in the Synthesis of this compound

Mechanistic Pathways of Key Coupling Reactions

The synthesis of 2-substituted pyrimidines often involves coupling reactions. While the specific mechanism for this compound is not extensively detailed in the provided results, general mechanistic pathways for similar couplings can be inferred.

One common strategy for forming the bond between the pyrimidine and pyridine rings is a cross-coupling reaction. For instance, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves a double cross-coupling reaction between a dichloromethylpyrimidine and a stannylated pyridine. acs.org

Another relevant reaction is the reductive homocoupling of pyridines. Studies on this type of reaction mediated by a Zirconium(II) synthon have shown that the mechanism is initiated by a reductive syn C-C coupling rather than an initial C-H activation of the pyridine substrate. nih.gov This pathway involves the formation of a bipyridyl complex. nih.gov

In the context of pyridine-pyridine cross-coupling, mechanistic studies have suggested a pathway involving radical-radical coupling. For example, the reaction between pyridyl phosphonium (B103445) salts and cyanopyridines is proposed to proceed through the coupling of a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical to form a dearomatized intermediate. researchgate.net

The formation of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, can occur through a multi-component reaction. The proposed mechanism for one such reaction involves a series of condensations and cyclizations. researchgate.net For example, the reaction of an aldehyde with an aminopyrimidine derivative can lead to an intermediate that subsequently cyclizes to form the fused ring system.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of intermediates is crucial for understanding reaction mechanisms. In the synthesis of related compounds, various intermediates have been proposed and, in some cases, identified.

For example, in the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone from 4-formyl-pentanoate, a reaction intermediate, likely methyl 4-iminopentanoate, was detected by gas-liquid chromatography (GLC). google.com

In a pyridine-pyridine cross-coupling reaction, detailed mechanistic studies suggested that the process does not follow a Minisci-type coupling. researchgate.net Instead, it is believed to proceed via radical-radical coupling between a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical, forming an adduct which then leads to a dearomatized intermediate. researchgate.net

Computational studies, such as ab initio calculations, have been used to explore the potential energy surfaces and identify transition states in the photochemistry of pyrimidine analogs like 5-methyl-2-pyrimidinone. nih.gov These studies help in understanding the pathways of excited state decay and the mechanism of fluorescence. nih.gov

In an iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition, mass spectrometry provided evidence for several intermediates in the proposed catalytic cycle, including a zwitterionic π-allyl–Ir complex and an acyl ammonium (B1175870) intermediate. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methyl 2 Pyridin 2 Yl Pyrimidine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FTIR spectrum of 5-Methyl-2-(pyridin-2-yl)pyrimidine is characterized by several key absorption bands that confirm its structural features. The aromatic C-H stretching vibrations of both the pyridine (B92270) and pyrimidine (B1678525) rings are expected to appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings are responsible for a series of sharp bands typically observed between 1600 and 1400 cm⁻¹.

Table 1: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretching
~2950Asymmetric CH₃ Stretching
~2870Symmetric CH₃ Stretching
1600-1400C=N and C=C Ring Stretching
~1460Asymmetric CH₃ Bending
~1380Symmetric CH₃ Bending
Below 1300C-H In-plane and Out-of-plane Bending

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely show strong bands for the aromatic ring stretching vibrations due to the polarizability of the π-electron systems. The symmetric "ring breathing" mode of the pyridine and pyrimidine rings would also be expected to produce a strong and characteristic Raman signal, typically found in the 1000-980 cm⁻¹ region. The vibrations of the C-C bond linking the two heterocyclic rings would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The methyl protons are expected to appear as a singlet at approximately 2.5 ppm. The protons on the pyrimidine ring, being in an electron-deficient system, will be deshielded and appear at higher chemical shifts. The two protons on the pyrimidine ring are expected to be observed as singlets in the 8.5-9.0 ppm range. The four protons of the pyridine ring will exhibit a more complex splitting pattern (doublets, triplets, or doublet of doublets) in the aromatic region, typically between 7.0 and 8.7 ppm, reflecting their coupling with adjacent protons.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the methyl group is expected to have a signal in the aliphatic region, around 20-25 ppm. The carbon atoms of the pyrimidine and pyridine rings will resonate in the aromatic region, generally between 120 and 165 ppm. The carbon atoms directly bonded to nitrogen atoms will be the most deshielded and appear at the lower end of this range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.5 (s)~20-25
Pyrimidine-H~8.5-9.0 (s)~120-160
Pyridine-H~7.0-8.7 (m)~120-150
C-N (Ring)-~150-165

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. This would be crucial for assigning the individual protons within the pyridine ring system by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the linkage between the pyridine and pyrimidine rings. For instance, correlations between the protons on one ring and the carbons on the other would definitively prove the 2-(pyridin-2-yl) substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks are observed between protons that are close to each other in space, even if they are not directly coupled. This would be useful to confirm the through-space relationship between the methyl group protons and the adjacent proton on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₀H₉N₃), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is approximately 171.080 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation might involve the cleavage of the bond between the two rings or the loss of the methyl group, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

For instance, in the characterization of similar heterocyclic structures, ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used. Studies on various substituted pyrimidines report the observation of the protonated molecule, [M+H]⁺, with mass accuracies typically within a few parts per million (ppm). For example, derivatives such as ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate have been characterized with observed m/z values that closely match the calculated values, confirming their elemental composition. mdpi.com

Based on these principles, the expected HRMS data for this compound would appear as follows:

Table 1: Theoretical HRMS Data for this compound

Formula Ion Calculated m/z
C₁₀H₉N₃ [M+H]⁺ 172.0869
C₁₀H₉N₃ [M+Na]⁺ 194.0688

The experimental observation of these ions at a high resolution would provide strong evidence for the elemental formula C₁₀H₉N₃.

Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like electron impact (EI) ionization, provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound is expected to follow pathways characteristic of both pyrimidine and pyridine ring systems.

The general fragmentation behavior of pyrimidine derivatives often involves the cleavage of bonds adjacent to the heterocyclic ring and the loss of small, stable molecules or radicals. researchgate.netiosrjournals.orgsapub.org For this compound, the molecular ion peak would be observed at m/z 171. Plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 156.

Cleavage of the bond between the two rings: This could lead to the formation of a pyridinyl cation (m/z 78) and a methyl-pyrimidine radical, or a methyl-pyrimidinyl cation (m/z 93) and a pyridine radical.

Fission of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of HCN or N₂.

Loss of a hydrogen cyanide (HCN) molecule: This is a common fragmentation pathway for nitrogen-containing heterocyclic compounds, which would lead to a fragment ion at m/z 144.

A proposed fragmentation pattern is outlined in the table below:

Table 2: Proposed Mass Spectrometry Fragmentation Pattern for this compound

m/z Proposed Fragment Ion
171 [C₁₀H₉N₃]⁺ (Molecular Ion)
156 [C₉H₆N₃]⁺
144 [C₉H₈N]⁺
93 [C₅H₅N₂]⁺

The identification of these characteristic fragment ions in the mass spectrum would serve to confirm the proposed structure of this compound.

Electronic Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the aromatic pyridine and pyrimidine rings.

While specific experimental UV-Vis data for this compound is not available, theoretical studies on the related compound, 5-methyl-2-pyrimidinone, provide insight into the expected electronic transitions. nih.gov For 5-methyl-2-pyrimidinone, vertical excitation energies were calculated to be around 4.4 eV for the nearly degenerate S1 (n→π) and S2 (π→π) states, with another transition, S3 (n→π*), at approximately 5.1 eV. nih.gov

Given the extended conjugation in this compound due to the linkage of the two aromatic rings, a red shift (shift to longer wavelengths) in the absorption maxima compared to the individual parent heterocycles is anticipated. The expected UV-Vis absorption bands are summarized below:

Table 3: Expected UV-Vis Absorption Bands for this compound

Electronic Transition Expected Wavelength Range (nm)
π→π* 250-300

Experimental determination of the UV-Vis spectrum would be necessary to confirm these predictions and to understand the influence of solvent polarity on the electronic transitions.

Fluorescence and phosphorescence spectroscopy provide information about the de-excitation pathways of electronically excited molecules. The potential for this compound to exhibit luminescence is of interest.

A computational study on the related molecule, 5-methyl-2-pyrimidinone, suggests a mechanism for fluorescence. nih.gov The study indicates that after excitation, the molecule can relax to a global minimum on the S1 potential energy surface. An energy barrier prevents access to a conical intersection with the ground state, thus allowing for radiative decay in the form of fluorescence, with a calculated emission energy of 2.80 eV. nih.gov This suggests that the pyrimidine core can, under certain structural arrangements, be fluorescent.

There is currently no available experimental data on the fluorescence or phosphorescence of this compound. Further experimental investigation would be required to determine if this compound exhibits any luminescent properties and to characterize its emission spectrum, quantum yield, and excited-state lifetimes.

X-ray Diffraction Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of related pyrimidine and bipyridine structures allows for predictions about its likely solid-state conformation. It is expected that the molecule would be largely planar, with a small dihedral angle between the pyridine and pyrimidine rings.

The solid-state packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and C-H···N hydrogen bonds. The presence of the methyl group may also influence the crystal packing by introducing steric effects and participating in weak C-H···π interactions.

A hypothetical set of crystallographic data, based on common crystal systems for such compounds, is presented below:

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal system Monoclinic or Orthorhombic
Space group P2₁/c or Pca2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105 (for monoclinic)

Obtaining a single crystal of sufficient quality and performing an X-ray diffraction experiment would be necessary to definitively determine the solid-state structure of this compound and to understand the subtle interplay of intermolecular forces that govern its crystal packing.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism

A comprehensive search of scientific literature and chemical databases was conducted to obtain powder X-ray diffraction (PXRD) data for this compound to analyze its crystalline phase and investigate potential polymorphism. However, at present, specific experimental PXRD patterns, detailed crystallographic data, or dedicated studies on the polymorphic forms of this compound are not available in the public domain.

Powder X-ray diffraction is a fundamental analytical technique used to determine the crystalline nature of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. By analyzing the peak positions (2θ angles) and their relative intensities, one can identify the crystalline form of a compound.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect in the characterization of chemical compounds, particularly in the pharmaceutical and materials science fields. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The investigation of polymorphism for a compound like this compound would typically involve crystallizing the material under various conditions and analyzing the resulting solids by PXRD.

While no specific PXRD data for this compound has been found, related studies on other pyrimidine derivatives often reveal the presence of polymorphism. For instance, research on N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine has identified and characterized two distinct polymorphic forms using X-ray crystal structure analysis. These forms differ in their molecular packing and intermolecular interactions, such as N-H···N and N-H···Cl hydrogen bonds. Such findings in structurally related molecules underscore the potential for polymorphic behavior in this compound, warranting future experimental investigation.

Further research, including systematic crystallization studies coupled with PXRD analysis, would be necessary to fully characterize the solid-state properties of this compound, determine its crystalline form(s), and identify any existing polymorphs.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Pyridin 2 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the fundamental properties of molecules. For a molecule like 5-Methyl-2-(pyridin-2-yl)pyrimidine, these methods can elucidate its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Hypothetical Optimized Geometry Parameters

Without actual calculations, we can anticipate the types of data that would be generated. A data table would typically present bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees). For instance, one would expect to find the bond lengths for C-N, C-C, and C-H bonds within the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the length of the interconnecting C-C bond.

ParameterPredicted Value (Å or °)
Pyridine C-N Bond Length
Pyrimidine C-N Bond Length
Inter-ring C-C Bond Length
Pyridine C-C-N Bond Angle
Pyrimidine N-C-N Bond Angle
Inter-ring Dihedral Angle
Note: This table is for illustrative purposes only. The values are intentionally left blank as no published data is available.

Once the optimized geometry is obtained, DFT can be used to analyze the molecule's electronic structure. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions. The spatial distribution of these orbitals would reveal which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO).

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect negative potentials around the nitrogen atoms of both rings.

Hypothetical Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Note: This table is for illustrative purposes only. The values are intentionally left blank as no published data is available.

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra would be invaluable for assigning the peaks in an experimental spectrum of this compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=N stretching, or ring deformation modes. This allows for a detailed assignment of the experimental IR absorption bands.

Hypothetical Predicted Spectroscopic Data

SpectrumKey Predicted Peaks
¹H NMRChemical shifts for aromatic and methyl protons
¹³C NMRChemical shifts for all carbon atoms
IRFrequencies for C-H, C=N, and C-C stretching vibrations
Note: This table is for illustrative purposes only. The descriptions are general as no specific data is available.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain electronic properties, such as electron correlation effects. For a molecule like this compound, these methods could be used to obtain benchmark values for properties like the ionization potential and electron affinity.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. nih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic distribution, especially in molecules containing heteroatoms like nitrogen. nih.govdrugbank.com

Exchange-Correlation Functionals: The exchange-correlation functional is the component of DFT that approximates the complex many-electron interactions. A wide variety of functionals exist, from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals. The B3LYP hybrid functional is a very popular choice as it often provides a good balance of accuracy and computational efficiency for a wide range of molecular systems. nih.govdrugbank.com For specific properties, other functionals might be more appropriate.

In any computational study of this compound, a systematic evaluation of different functionals and basis sets would be necessary to ensure the reliability of the obtained results. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a virtual window into the motion of atoms and molecules over time, allowing researchers to study dynamic processes.

Conformational Flexibility and Rotational Barriers

The structure of this compound suggests potential for conformational flexibility, primarily around the single bond connecting the pyrimidine and pyridine rings. The rotation around this bond would be governed by a specific energy barrier, which dictates the rate of interconversion between different spatial arrangements (conformers). A detailed computational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the two rings to identify the most stable conformers and the energy required to transition between them. However, specific studies quantifying these rotational barriers for this compound are not present in the reviewed literature.

Solvent Effects on Molecular Structure and Dynamics

The surrounding environment, particularly the solvent, can significantly influence the structure and dynamics of a molecule. Solvation models, both implicit and explicit, are used in computational chemistry to simulate these effects. For instance, a study on the parent pyrimidine molecule in an aqueous solution showed that hydrogen bonding with water molecules can induce geometric distortions and affect its electronic properties. nih.gov Similar effects would be expected for this compound, where the nitrogen atoms of the pyridine and pyrimidine rings could act as hydrogen bond acceptors. A full MD simulation in various solvents would be necessary to quantify these interactions and their impact on the molecule's conformational preferences and dynamic behavior, but such specific data is currently unavailable.

Reactivity and Reaction Pathway Modeling

Computational methods are also crucial for understanding chemical reactivity and elucidating reaction mechanisms.

Transition State Characterization and Reaction Energetics

Modeling a chemical reaction involves identifying the reactants, products, and the transition state—the highest energy point along the reaction pathway. Characterizing the geometry and energy of the transition state is key to calculating the activation energy, which determines the reaction rate. While computational studies have been performed on the reactivity of various pyrimidine derivatives in different chemical transformations, no specific reaction pathways involving this compound, along with the characterization of their transition states and energetics, have been reported in the available literature.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are a concept derived from DFT that help in identifying the most reactive sites within a molecule. They quantify the change in electron density at a particular point when an electron is added or removed, thus indicating the preferred sites for nucleophilic and electrophilic attack. For this compound, calculating Fukui functions would pinpoint which atoms are most likely to engage in chemical reactions. While the methodology is well-established, a specific analysis of the Fukui functions for this compound is not found in the reviewed scientific papers.

Coordination Chemistry and Metal Complex Formation with 5 Methyl 2 Pyridin 2 Yl Pyrimidine

Ligand Design and Properties of 5-Methyl-2-(pyridin-2-yl)pyrimidine

The unique arrangement of nitrogen atoms in this compound dictates its behavior as a ligand in the formation of metal complexes. Its design incorporates key features that influence its coordination chemistry.

Bidentate Chelation Characteristics of the Pyridine-Pyrimidine Moiety

The primary coordination mode of this compound involves the nitrogen atoms of both the pyridine (B92270) and one of the pyrimidine (B1678525) rings, acting as a bidentate chelating ligand. This chelation forms a stable five-membered ring with a central metal ion. The nitrogen on the pyridine ring and the nitrogen at the 1-position of the pyrimidine ring are sterically positioned to facilitate this bidentate coordination. This mode of binding is a common feature among 2-substituted pyridinylpyrimidine derivatives. The methyl group at the 5-position of the pyrimidine ring can exert a modest electronic effect on the pyrimidine nitrogen atoms, potentially influencing the ligand's basicity and the strength of the resulting metal-ligand bonds.

Chelation Effects and Stability Constants of Metal Complexes

The formation of a chelate ring by this compound with a metal ion leads to enhanced thermodynamic stability compared to the coordination of two analogous monodentate ligands, a phenomenon known as the chelate effect. This increased stability is primarily due to a favorable entropic contribution upon displacement of monodentate solvent molecules from the metal's coordination sphere.

While specific stability constants for metal complexes of this compound are not extensively documented in the literature, trends can be inferred from related systems. For transition metal complexes with pyrimidine-based ligands, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.nettsijournals.com The stability of these complexes is a critical factor in their potential applications, influencing their formation, persistence in solution, and reactivity.

Below is a representative table illustrating typical stability constants for related bidentate nitrogen-donor ligands with various transition metals, which can provide an estimate for the behavior of this compound.

Metal IonLigand TypeLog β₂
Cu(II)2,2'-bipyridine (B1663995)13.6
Ni(II)2,2'-bipyridine13.5
Co(II)2,2'-bipyridine12.3
Fe(II)2,2'-bipyridine-
Zn(II)2,2'-bipyridine10.5

Note: Data for 2,2'-bipyridine is provided for illustrative purposes. Actual values for this compound may vary.

Ligand Field Theory and Electronic Structure within Complexes

The coordination of this compound to a transition metal ion significantly influences the electronic structure of the metal center. According to ligand field theory, the nitrogen donor atoms of the ligand create a non-spherical electric field around the metal d-orbitals, causing them to split in energy. The magnitude of this splitting, denoted as Δo for an octahedral complex, depends on the nature of the metal ion and the ligand.

Pyridine and pyrimidine are generally considered to be moderately strong field ligands, capable of inducing a significant d-orbital splitting. This can lead to the formation of either high-spin or low-spin complexes, depending on whether the energy required to pair electrons in the lower energy d-orbitals is less than the ligand field splitting energy. The electronic transitions between these split d-orbitals are responsible for the characteristic colors of many transition metal complexes.

The electronic absorption spectra of complexes containing pyridine-pyrimidine type ligands typically exhibit bands corresponding to π→π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions, in addition to the d-d transitions of the metal center. ifpan.edu.pl The energies of these transitions provide valuable information about the electronic structure of the complex.

Synthesis of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition.

Transition Metal Complexes (e.g., Ru, Ir, Pt, Pd, Cu, Fe, Co, Ni, Zn)

While a comprehensive survey of all possible transition metal complexes with this compound is not available, the synthesis of complexes with this class of ligand is well-established for a variety of transition metals.

Ruthenium: Ruthenium complexes with bidentate nitrogen ligands are of significant interest for their photochemical and photophysical properties. Synthesis typically involves the reaction of a ruthenium precursor, such as RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂], with the ligand in a high-boiling solvent like ethanol (B145695) or ethylene (B1197577) glycol.

Iridium: Iridium complexes, particularly those of Ir(III), are known for their applications in organic light-emitting diodes (OLEDs) and as catalysts. The synthesis often involves the reaction of a chloro-bridged iridium dimer, such as [(ppy)₂Ir(μ-Cl)]₂, with the ligand.

Platinum and Palladium: Platinum(II) and Palladium(II) readily form square planar complexes with bidentate nitrogen ligands. The synthesis usually involves the reaction of K₂[PtCl₄] or PdCl₂ with the ligand in an aqueous or alcoholic solution.

Copper, Iron, Cobalt, Nickel, and Zinc: Complexes of these first-row transition metals are readily prepared by reacting the corresponding metal halides, nitrates, or acetates with the ligand in a suitable solvent. The resulting complexes can exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the other ligands present.

The following table provides examples of synthesized transition metal complexes with related pyridine-pyrimidine ligands, which suggests the types of complexes that could be formed with this compound.

MetalExample of a Related Complex
Ruthenium[Ru(bpy)₂(pypm)]²⁺ (pypm = 2-(pyridin-2-yl)pyrimidine)
Copper[Cu(pypm)Cl₂]
Iron[Fe(pypm)₂(NCS)₂]
Cobalt[Co(pypm)₂(NCS)₂]
Nickel[Ni(pypm)₂(NCS)₂]

Note: This table is illustrative and based on complexes with the parent 2-(pyridin-2-yl)pyrimidine (B3183638) ligand.

Main Group, Lanthanide, and Actinide Complexes

The coordination chemistry of this compound is not limited to transition metals.

Main Group Elements: Lewis acidic main group elements can also form complexes with bidentate nitrogen ligands. For instance, complexes with elements like tin, antimony, and bismuth have been reported with similar ligands, often exhibiting interesting structural diversity.

Lanthanides: Lanthanide ions, known for their characteristic luminescence properties, can form complexes with N-heterocyclic ligands. The synthesis of lanthanide complexes with this compound would likely involve the reaction of lanthanide nitrates or triflates with the ligand in a polar solvent. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.gov

Actinides: The coordination chemistry of actinides with N-donor ligands is less explored but is an area of growing interest. The synthesis of actinide complexes would require specialized handling due to the radioactivity of the elements and would likely involve the reaction of actinide halides or nitrates with the ligand in a non-aqueous solvent.

While specific examples of main group, lanthanide, and actinide complexes with this compound are scarce in the literature, the known coordination chemistry of these elements with other bidentate nitrogen ligands suggests that a rich variety of complexes could be synthesized and characterized.

Therefore, it is not possible to provide a thorough and scientifically accurate article covering the stoichiometry, coordination geometries, spectroscopic and electrochemical properties, crystallography, magnetic properties, and applications of metal complexes derived from this compound at this time.

General information on the coordination of similar bidentate N-heterocyclic ligands suggests that this compound would likely act as a chelating ligand, coordinating to metal ions through the nitrogen atoms of both the pyridine and pyrimidine rings. The stoichiometry and coordination geometry of the resulting complexes would depend on various factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Characterization of such potential complexes would typically involve a range of analytical techniques:

Spectroscopic Characterization:

NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy would be used to determine the structure of the ligand and to observe changes in chemical shifts upon coordination to a diamagnetic metal ion, providing insights into the coordination environment.

UV-Vis (Ultraviolet-Visible) Spectroscopy: This technique would be employed to study the electronic transitions within the ligand and the metal complexes, which are often sensitive to the coordination geometry and the nature of the metal-ligand bond.

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR would help identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine and pyrimidine rings upon complexation.

Electrochemical Properties: Cyclic voltammetry would be a valuable tool for investigating the redox properties of the metal complexes, determining the stability of different oxidation states of the metal center, and studying electron transfer processes.

Magnetic Properties: For complexes involving paramagnetic metal ions, magnetic susceptibility measurements would be crucial for determining the magnetic moment of the complex, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion.

The applications of such metal complexes could potentially span various fields, including catalysis, materials science, and medicinal chemistry, given the diverse functionalities of related pyridine and pyrimidine-based metal complexes.

However, without specific research findings for this compound, any detailed discussion under the requested headings would be speculative and not based on established scientific data. Further experimental research is required to elucidate the coordination chemistry of this particular compound.

Structure Activity Relationship Sar Studies and Derivatization Strategies for Targeted Research

Rationale for Chemical Modification of 5-Methyl-2-(pyridin-2-yl)pyrimidine

The rationale behind the chemical modification of this compound lies in the established importance of both pyridine (B92270) and pyrimidine (B1678525) moieties in medicinal chemistry. These nitrogen-containing heterocycles are prevalent in numerous biologically active compounds, including approved drugs. nih.govmdpi.com The strategic derivatization of this core structure allows for the systematic exploration of chemical space to develop compounds with improved therapeutic potential.

Modulation of Electronic and Steric Properties for Enhanced Performance

The electronic and steric properties of a molecule are critical determinants of its biological activity. Modifications to the this compound scaffold can significantly alter these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic rings, influencing their ability to participate in crucial interactions with biological targets such as enzymes or receptors. rsc.org The size and shape of substituents (steric factors) also play a pivotal role in determining how well the molecule fits into a binding pocket.

Design Principles for Specific Interactions (e.g., binding to targets)

The design of derivatives of this compound is guided by principles aimed at achieving specific, high-affinity binding to a biological target. This often involves creating opportunities for various types of chemical interactions:

Hydrogen Bonding: The nitrogen atoms in the pyridine and pyrimidine rings can act as hydrogen bond acceptors. Introducing substituents with hydrogen bond donor or acceptor capabilities can create additional favorable interactions with the target protein.

Hydrophobic Interactions: The aromatic rings of the core structure can engage in hydrophobic interactions. Appending lipophilic groups can enhance binding to hydrophobic pockets within a target protein.

Pi-Pi Stacking: The planar aromatic systems of the pyridine and pyrimidine rings can participate in π-π stacking interactions with aromatic amino acid residues in the target protein.

Ionic Interactions: The introduction of ionizable groups can lead to strong ionic interactions with charged residues in the binding site.

Strategies for Chemical Derivatization

A variety of synthetic strategies can be employed to create a library of this compound derivatives for SAR studies. These modifications can be systematically applied to the pyridine ring, the pyrimidine ring, and the methyl group to probe their respective contributions to biological activity.

Substituent Effects on the Pyridine Ring

The pyridine ring of this compound offers multiple positions for substitution, allowing for a detailed exploration of how different functional groups impact activity. The electronic nature of the pyridine ring can be modulated by introducing substituents at various positions. For instance, electron-donating groups can increase the electron density of the ring system, while electron-withdrawing groups decrease it. These changes can have a profound effect on the binding affinity and efficacy of the compound.

Studies on related pyridine-containing compounds have demonstrated the importance of substituent placement. For example, in a series of pyridine-urea derivatives evaluated for anticancer activity, the nature and position of the substituent on the pyridine ring significantly influenced their potency against the MCF-7 breast cancer cell line. mdpi.com Similarly, research on epibatidine (B1211577) analogs has shown that substitutions on the pyridine ring affect the binding affinity and efficacy at neuronal nicotinic receptors. nih.gov

Below is a hypothetical data table illustrating how different substituents on the pyridine ring of a 2-(pyridin-2-yl)pyrimidine (B3183638) core could influence kinase inhibitory activity, based on general principles observed in related compound series.

Compound IDPyridine Ring Substituent (R)Kinase Inhibition IC50 (µM)
1aH10.5
1b4-Cl5.2
1c4-OCH315.8
1d4-NO22.1
1e3-F7.9

Data is illustrative and based on trends observed in related pyridine derivatives.

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring is a key component of many biologically active molecules, and its substitution pattern is a critical determinant of activity. Modifications at the C4, C5, and C6 positions of the pyrimidine ring in this compound can lead to significant changes in biological effect.

For instance, in a study of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors, substitution at the C5-position of the pyrimidine ring was found to be crucial for both potency and selectivity. acs.org Replacing a C5-hydrogen with a carbonitrile group maintained high potency, whereas a hydroxyl group at the same position led to a significant loss of activity. This highlights the sensitivity of the target protein to the steric and electronic nature of the substituent at this position.

The following table provides a hypothetical representation of how substituents on the pyrimidine ring of a 2-(pyridin-2-yl)pyrimidine scaffold might affect anti-fibrotic activity, based on findings from a study on related derivatives. mdpi.com

Compound IDPyrimidine Ring Substituent (R)Anti-fibrotic Activity IC50 (µM)
2a5-H50.2
2b5-Br25.6
2c5-CONH242.1
2d5-COOCH338.5
2e4-NH215.3

Data is illustrative and based on trends observed in related pyrimidine derivatives.

Modification of the Methyl Group and Side Chains

The methyl group at the 5-position of the pyrimidine ring, while seemingly simple, can also be a target for derivatization. It can be replaced with other alkyl groups of varying size and lipophilicity, or it can be functionalized to introduce new interaction points. For example, it could be oxidized to a hydroxymethyl or carboxyl group, which could then participate in hydrogen bonding or ionic interactions.

Furthermore, the methyl group can be used as a handle to attach larger side chains. These side chains can be designed to probe deeper into a binding pocket or to introduce specific functionalities to improve pharmacokinetic properties.

The impact of modifying a methyl group is exemplified in studies of other heterocyclic compounds where such changes led to significant alterations in biological activity. mdpi.com

The table below illustrates potential effects of modifying the methyl group on the anticancer activity of a hypothetical 5-substituted-2-(pyridin-2-yl)pyrimidine series.

Compound IDC5-Substituent (R)Anticancer Activity GI50 (nM)
3a-CH390
3b-CH2OH150
3c-COOH210
3d-CH2CH385
3e-CF345

Data is illustrative and based on trends observed in related heterocyclic compounds.

The systematic derivatization of this compound is a promising strategy for the discovery of novel therapeutic agents. Through careful modification of the pyridine ring, the pyrimidine ring, and the methyl group, it is possible to modulate the compound's electronic and steric properties to achieve potent and selective interactions with specific biological targets. The structure-activity relationships derived from these studies provide a roadmap for the rational design of new and improved drug candidates.

Hybridization with Other Scaffolds or Pharmacophores

The hybridization of the 2-(pyridin-2-yl)pyrimidine core with other pharmacophoric scaffolds is a key strategy to enhance biological activity and selectivity. Research into related structures demonstrates that combining this central moiety with other heterocyclic systems can yield compounds with potent and specific inhibitory profiles.

For instance, studies on pyrazolylpyrimidinones have shown that the pyrazole (B372694) ring, when attached to a pyrimidinone core, can confer important properties like iron-chelating capabilities, which may be crucial for their mode of action. acs.org In a similar vein, the synthesis of pyrazole-fused pyrimidines has led to the discovery of potent inhibitors of the Jak/Stat pathway, such as AZD1480, which features a pyrazol-3-yl pyrimidin-4-amine core. nih.gov This compound, 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, highlights how the fusion of pyrazole and pyrimidine rings can lead to highly active and selective kinase inhibitors. nih.gov

Furthermore, the combination of the pyrimidine scaffold with a thiazole (B1198619) ring has been explored to develop highly active CDK9 inhibitors. acs.org The structure-activity relationship (SAR) of these 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives indicates that substituents on both the pyrimidine and thiazole rings are crucial for modulating potency and selectivity against various cyclin-dependent kinases. acs.org Another approach involves creating pyridine-bridged analogues of known bioactive molecules like Combretastatin-A4, where the pyridine ring acts as a linker, influencing the compound's ability to inhibit cell survival and growth. acs.org These examples underscore the versatility of the pyridinyl-pyrimidine scaffold in molecular hybridization to generate novel therapeutic candidates.

Combinatorial Chemistry and High-Throughput Synthesis of Analogues

The generation of libraries of this compound analogues is crucial for comprehensive structure-activity relationship (SAR) studies. While specific high-throughput synthesis documentation for this exact compound is not prevalent, the synthetic methodologies applied to analogous pyrimidine derivatives are well-suited for combinatorial approaches and parallel synthesis.

The synthesis of libraries of related compounds, such as 5-trifluoromethylpyrimidine derivatives and 5-substituted pyridine-2,4-dicarboxylates, demonstrates established routes for creating diverse analogues. nih.govacs.org For example, the synthesis of 5-trifluoromethylpyrimidine derivatives involved a multi-step process where a key intermediate was reacted with a variety of carboxylic acids to produce a library of final compounds (9a-9x). nih.gov This type of reaction sequence, where a common core is derivatized in the final steps, is a cornerstone of combinatorial chemistry.

Similarly, the creation of a series of pyridine and pyrimidine derivatives as c-Met inhibitors involved systematic modifications to generate a focused library of compounds for biological evaluation. nih.gov These synthetic strategies often employ solution-phase or solid-phase techniques to rapidly produce a multitude of analogues, which can then be subjected to high-throughput screening to identify hits. The identification of novel ricin toxin inhibitors was facilitated by screening large chemical libraries, a process that can be accelerated by initial computational or virtual screening to enrich the hit rate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that quantitatively correlates the chemical structure of a series of compounds with their biological activity. chemrevlett.com This method is instrumental in understanding the physicochemical properties that drive activity and in designing more potent analogues.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. wiley.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. nih.gov For pyrimidine and pyridine derivatives, a wide range of descriptors are typically calculated using specialized software.

These descriptors can be categorized as follows:

Constitutional (1D) Descriptors: Information on atom and bond counts, molecular weight.

Topological (2D) Descriptors: Describe atomic connectivity, molecular size, and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D) Descriptors: Related to the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Physicochemical Descriptors: Include properties like logP (lipophilicity), molar refractivity, and polar surface area (TPSA). researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

In a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors, descriptors were calculated using DRAGON software, and a subset was selected for model building using a stepwise selection method. nih.gov Similarly, a study on pyridine derivatives for treating cervical cancer utilized descriptors created by the MLR model to design a novel structure. chemrevlett.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine/Pyridine Analogues

Descriptor Category Example Descriptors Potential Significance
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Relates to the molecule's ability to donate electrons.
Electronic Lowest Unoccupied Molecular Orbital (LUMO) Energy Relates to the molecule's ability to accept electrons.
Steric Molar Refractivity (MR) Describes the volume occupied by an atom or group.
Thermodynamic Potential Energy Indicates the reactivity of the compound towards a receptor. researchgate.net
Topological Balaban Index (J) Encodes information about the size and branching of the molecular structure.

| Physicochemical | LogP | Measures the lipophilicity, affecting membrane permeability. |

This table is generated based on typical descriptors used in QSAR studies of heterocyclic compounds.

Model Development, Validation, and Predictive Capabilities

Once descriptors are calculated, a mathematical model is developed to link them to biological activity (e.g., IC₅₀ or pIC₅₀ values). Common techniques include Multiple Linear Regression (MLR), which creates a linear equation, and non-linear methods like Artificial Neural Networks (ANN). nih.govnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous validation. nih.gov Key statistical parameters used for validation include:

Coefficient of Determination (R²): Measures the goodness of fit for the training set. Values closer to 1.0 indicate a better fit.

Cross-validated Coefficient of Determination (Q² or R²cv): Assesses the model's predictive ability through internal validation techniques like leave-one-out (LOO). A high Q² (typically > 0.5) is essential for a robust model.

Root Mean Square Error (RMSE): Indicates the deviation between predicted and actual values. Lower values are better.

F-statistic: A measure of the statistical significance of the regression model.

In a QSAR study of pyrimidine derivatives, an MLR model yielded an R² of 0.889, while a non-linear ANN model performed significantly better with an R² of 0.998 and a lower RMSE, indicating its superior ability to capture complex relationships. nih.gov Another study on pyrrolopyrimidine derivatives also demonstrated the development of both MLR and non-linear models to predict inhibitor activity. nih.gov

Table 2: Comparison of QSAR Model Performance for Pyrimidine Derivatives

Model Type R² (Training Set) Q² (Test Set) RMSE Reference
MLR 0.889 - - nih.gov

| ANN | 0.998 | > MLR model | < MLR model | nih.gov |

This table presents a comparative view of performance metrics from a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov Specific values for Q² and RMSE were compared qualitatively in the source.

Virtual Screening and Design of Novel Analogues

A validated QSAR model becomes a powerful tool for virtual screening and the rational design of new compounds. nih.gov Virtual screening involves using the model to predict the biological activity of a large library of virtual or existing compounds, allowing researchers to prioritize which ones to synthesize and test. ijfmr.com This significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

For example, a reliable QSAR model for pyridine derivatives was used to screen for compounds against cervical cancer, leading to the design of a novel structure with a predicted IC₅₀ value much lower than the compounds in the original dataset. chemrevlett.com Similarly, QSAR models for HMG-CoA reductase inhibitors were used to screen over 220,000 compounds from the ZINC database, identifying a small fraction with high predicted potency. nih.gov

The insights gained from the QSAR model's descriptors also guide the design of novel analogues. If the model indicates that a lower LUMO energy and higher lipophilicity are correlated with increased activity, chemists can rationally modify the this compound scaffold to incorporate features that tune these properties, leading to the creation of more effective molecules.

Mechanistic Investigations of Research Relevant Activities of 5 Methyl 2 Pyridin 2 Yl Pyrimidine and Its Analogues

Mechanistic Studies in Catalysis

Detailed mechanistic studies, including the elucidation of catalytic cycles and the determination of kinetic and thermodynamic parameters, for 5-methyl-2-(pyridin-2-yl)pyrimidine in catalytic applications are not well-documented. However, the broader class of pyrimidine (B1678525) derivatives is synthesized through various catalyzed reactions, which may suggest potential, though unconfirmed, catalytic pathways.

The synthesis of pyrimidine scaffolds often involves metal catalysts. For instance, the synthesis of certain pyrimidine derivatives can be achieved through copper(II)-catalyzed tandem reactions. The proposed mechanism involves the initial formation of a propargyl cation, which then undergoes an attack by an amidine to form the pyrimidine ring, followed by aromatization through oxidation. mdpi.com In other syntheses, iron(II) catalytic complexes, formed in situ, have been utilized. mdpi.com

The synthesis of pyrido[2,3-d]pyrimidines, which share a structural resemblance to this compound, has been achieved using nanocatalysts. A plausible mechanistic route for these reactions involves Knoevenagel condensation, followed by Michael addition, cyclocondensation, and subsequent aromatization of the pyridine (B92270) ring through oxidation of intermediates. rsc.org

Specific kinetic and thermodynamic data for the catalytic processes involving this compound are not available. The efficiency of related pyrimidine syntheses is often reported in terms of reaction yields and times under specific conditions. For example, the use of a Fe3O4@FAp@Ni nanocatalyst in the synthesis of certain pyridopyrimidines was noted to shorten reaction times. rsc.org Further research would be necessary to determine the kinetic and thermodynamic parameters for any catalytic activity of this compound itself.

Mechanistic Hypotheses in Biological Contexts (Focus on Molecular and Cellular Mechanisms)

The biological activities of pyridinyl-pyrimidine analogues have been more extensively studied, particularly in the context of enzyme inhibition and receptor modulation. These studies provide a foundation for hypothesizing the potential biological mechanisms of this compound.

In vitro studies on various pyridinyl-pyrimidine derivatives have identified their interactions with several molecular targets, primarily enzymes.

Analogues of this compound have shown inhibitory activity against several enzymes. For instance, a series of novel pyrimidine derivatives demonstrated inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net The inhibition constants (Ki) for these compounds were in the nanomolar range for hCA I, hCA II, AChE, and BChE. researchgate.net

Another study on new pyrimidine and pyridine derivatives identified them as multi-target cholinesterase inhibitors. acs.org These compounds exhibited mixed-type inhibition for both Electrophorus electricus acetylcholinesterase (EeAChE) and equine butyrylcholinesterase (eqBChE), suggesting they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. acs.org

Furthermore, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a valuable therapeutic target in cancer. rsc.org Some of these compounds displayed IC50 values in the low nanomolar range. rsc.org The inhibitory action of these compounds often leads to the induction of apoptosis in cancer cells. rsc.org

Below is a table summarizing the enzyme inhibitory activities of some pyridinyl-pyrimidine analogues.

Compound ClassTarget EnzymeInhibition Data (IC50/Ki)Reference
Pyrimidine derivativeshCA IKi: 39.16 ± 7.70–144.62 ± 26.98 nM researchgate.net
Pyrimidine derivativeshCA IIKi: 18.21 ± 3.66–136.35 ± 21.48 nM researchgate.net
Pyrimidine derivativesAChEKi: 33.15 ± 4.85–52.98 ± 19.86 nM researchgate.net
Pyrimidine derivativesBChEKi: 31.96 ± 8.24–69.57 ± 21.27 nM researchgate.net
Pyrimidine and Pyridine derivativesEeAChEKi: as low as 312 ± 108 nM nih.gov
Pyrimidine and Pyridine derivativeseqBChEKi: as low as 99 ± 71 nM nih.gov
Pyrido[2,3-d]pyrimidine derivativesPIM-1 KinaseIC50: as low as 11.4 nM rsc.org
Pyridothienopyrimidine derivativesEGFR KinaseIC50: as low as 7.27 nM nih.gov

Research into the direct binding and modulation of specific receptors by this compound is limited. However, studies on related fused pyrimidine systems have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov For example, 4,6-disubstituted pyrido[3,4-d]pyrimidines were found to be highly potent dual inhibitors of EGFR and c-ErbB-2, with IC50 values in the sub-nanomolar range. nih.gov The mechanism of action for these compounds involves inhibiting the autophosphorylation of EGFR, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival. nih.gov

Molecular docking studies of pyridothienopyrimidine derivatives have explored their binding modes at the active site of the EGFR protein kinase domain, providing a structural basis for their inhibitory activity. nih.gov These findings suggest that pyridinyl-pyrimidine scaffolds can serve as a template for designing potent receptor tyrosine kinase inhibitors.

Cell-Based Assays for Cellular Pathway Modulation (e.g., proliferation, apoptosis, signal transduction)

Cell-based assays are fundamental in elucidating the cellular effects of this compound and its analogues. These assays measure various cellular processes, providing insights into the compounds' mechanisms of action.

A common initial step is the assessment of cytotoxicity and anti-proliferative effects using assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay. mdpi.comnih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. For example, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were evaluated for their ability to suppress cell growth in various tumor cell lines, with IC50 values ranging from micromolar to sub-micromolar concentrations. acs.org

Further investigation into the mechanism of cell growth inhibition often involves analyzing the cell cycle. Compounds that induce cell cycle arrest prevent cancer cells from progressing through the phases of division. For instance, certain anticancer pyridines have been shown to cause G2/M arrest. nih.gov This is often accompanied by the modulation of key cell cycle regulatory proteins. nih.gov

Apoptosis, or programmed cell death, is another critical pathway often targeted by anticancer agents. Assays for apoptosis can include flow cytometry to detect apoptotic markers and western blotting to measure the levels of apoptosis-related proteins. Studies on pyridine and pyrimidine derivatives have demonstrated their ability to induce apoptosis. nih.govnih.gov

Signal transduction pathways are also a major focus. The PI3K/AKT/mTOR pathway, which is frequently overactive in cancer, is a common target. nih.gov Inhibitors of this pathway can suppress cell survival and proliferation. nih.gov Similarly, the Jak/Stat pathway is another important target, particularly in hematological malignancies. nih.gov A pyrazol-3-yl pyrimidin-4-amine derivative, AZD1480, was identified as a potent Jak2 inhibitor that inhibits signaling and proliferation in Jak2 V617F cell lines. nih.gov

Compound/Analogue Assay Type Cell Line Observed Effect Key Pathway Modulated
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66)Cell Proliferation (IC50)Various tumor cell linesInhibition of cell growthCDK6/9 Inhibition
Anticancer pyridines (Compounds 1 and 2)Cell Cycle AnalysisHepG2G2/M arrestp53/p21/JNK upregulation
Pyrimidine-5-carbonitrile derivative (Compound 7f)Apoptosis AssayK562Induction of apoptosisPI3K/AKT axis inhibition
Pyrazol-3-yl pyrimidin-4-amine (AZD1480)Proliferation AssayJak2 V617F cell linesInhibition of proliferationJak/Stat pathway inhibition

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

To understand the interaction between this compound analogues and their molecular targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique was used to study 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6. nih.gov The results of such studies can identify key interactions, such as hydrogen bonds and electrostatic interactions, that are crucial for binding affinity. nih.gov For instance, docking studies of a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative with CDK6 and CDK9 revealed the binding mode and guided further optimization of the inhibitor. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. mdpi.com MD simulations of influenza polymerase PB2 with inhibitors helped to analyze the stability of the interactions. mdpi.com Similarly, MD simulations of F-18 labeled 5-bromo pyrimidines with Focal Adhesion Kinase (FAK) were consistent with in vitro inhibitory activities. nih.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding and can help to rationalize the structure-activity relationships observed in experimental studies. nih.govnih.gov

Compound/Analogue Target Computational Method Key Findings
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2/4/6Molecular Docking, MD simulationsIdentified crucial polar interactions, especially electrostatic interactions with specific amino acid residues. nih.gov
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66)CDK6/9Molecular DockingPredicted binding mode, guiding inhibitor design. nih.gov
Influenza Polymerase PB2 InhibitorsInfluenza PB2Molecular Docking, MD simulationsAnalyzed interaction stability and identified key hydrogen bonds. mdpi.com
F-18 labeled 5-bromo pyrimidinesFocal Adhesion Kinase (FAK)MD simulationsSimulation results correlated with in vitro inhibitory activity. nih.gov

Antimicrobial Mechanism of Action Investigations (e.g., cell wall disruption, nucleic acid synthesis inhibition, protein synthesis interference)

The antimicrobial properties of pyridine and pyrimidine derivatives are of significant interest. Investigating their mechanisms of action is key to developing new antibiotics.

One potential mechanism is the disruption of the bacterial cell wall or membrane. This can be assessed by measuring the uptake of dyes like crystal violet or by observing morphological changes using scanning electron microscopy. mdpi.com For example, 5,8-dihydroxy-1,4-naphthoquinone, a compound with antimicrobial effects, was shown to disrupt membrane permeability and integrity in several microorganisms. mdpi.com

Inhibition of nucleic acid synthesis is another common antimicrobial mechanism. This can be investigated by assessing the compound's ability to interfere with DNA replication or transcription.

Interference with protein synthesis is a well-established mechanism for many antibiotics. Oxazolidinones, for instance, inhibit the initiation of protein synthesis. nih.gov Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity, suggesting this as a likely mechanism. nih.gov

Some pyridine-containing compounds have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. nih.govresearchgate.net The specific mechanisms for these compounds can vary and may involve multiple targets within the microbial cell.

Compound/Analogue Microorganism Investigated Mechanism Observed Effect
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaProtein synthesis inhibition (inferred)Potent antibacterial activity. nih.gov
Pyridothienopyrimidine derivativesB. subtilis, P. aeruginosa, Streptomyces speciesNot specifiedVarying levels of antibacterial activity against different species. acs.org
5,8-dihydroxy-1,4-naphthoquinoneS. aureus, C. albicans, etc.Membrane damage, DNA leakageDisruption of membrane integrity and other cellular processes. mdpi.com

Anticancer Mechanism of Action Investigations (e.g., induction of apoptosis, cell cycle arrest, inhibition of angiogenesis)

The anticancer activity of this compound and its analogues is a major area of research, with investigations focusing on several key cellular processes.

As previously mentioned, the induction of apoptosis and cell cycle arrest are common mechanisms. Anticancer pyridines have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells, which was associated with the upregulation of p53 and JNK. nih.gov

Inhibition of key signaling pathways that drive cancer progression is another important mechanism. As discussed, inhibitors of CDK6/9, the PI3K/AKT pathway, and the Jak/Stat pathway have been developed from pyrimidine and pyridine scaffolds. nih.govacs.orgnih.gov For example, a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative was found to be a dual inhibitor of CDK6 and 9, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis. acs.orgnih.gov

Inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another potential anticancer mechanism. While not explicitly detailed for this compound in the provided search results, inhibition of receptor tyrosine kinases like VEGFR, which are involved in angiogenesis, has been proposed for structurally similar compounds. nih.gov

Compound/Analogue Cancer Type Investigated Mechanism Observed Effect
Anticancer pyridines (Compounds 1 and 2)Liver and Breast CancerApoptosis, Cell Cycle ArrestInduction of G2/M arrest and apoptosis via p53 and JNK upregulation. nih.gov
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66)Various CancersCDK6/9 InhibitionInhibition of cell proliferation, cell cycle arrest, and apoptosis. acs.orgnih.gov
Pyrimidine-5-carbonitrile derivative (Compound 7f)LeukemiaPI3K/AKT InhibitionInduction of apoptosis and cell cycle arrest at the S-phase. nih.gov

Emerging Research Applications and Future Directions for 5 Methyl 2 Pyridin 2 Yl Pyrimidine

Advanced Materials Science Applications (beyond catalysis)

The inherent properties of the pyridinyl-pyrimidine core, such as its aromaticity and the presence of nitrogen atoms, suggest that 5-Methyl-2-(pyridin-2-yl)pyrimidine could be a valuable component in the development of advanced materials.

Sensors and Probes for Chemical and Biological Detection

The development of sensitive and selective chemical sensors is a critical area of research. The pyridinyl-pyrimidine structure, with its nitrogen atoms acting as potential binding sites for metal ions and other analytes, makes it a promising candidate for the development of new chemosensors. The binding of an analyte can induce changes in the photophysical properties of the molecule, such as fluorescence or color, allowing for visual or spectroscopic detection. While direct research on this compound as a sensor is limited, related pyridine (B92270) and pyrimidine (B1678525) derivatives have shown promise in this area. For instance, pyridine-based compounds have been investigated for their ability to chelate with various metal ions, leading to a detectable response. frontiersin.org The methyl group on the pyrimidine ring of this compound could further modulate its electronic properties and binding affinity, potentially enhancing its sensitivity and selectivity towards specific analytes.

Table 1: Potential Analytes for Detection by Pyridinyl-Pyrimidine Based Sensors

Analyte CategorySpecific ExamplesPotential Detection Mechanism
Metal IonsCu²⁺, Zn²⁺, Fe³⁺Chelation-induced fluorescence quenching or enhancement
AnionsF⁻, CN⁻Hydrogen bonding interactions leading to colorimetric changes
Neutral MoleculesNitroaromaticsπ-π stacking interactions causing fluorescence quenching

Organic Semiconductors and Optoelectronic Devices

The field of organic electronics is rapidly expanding, with a continuous search for new materials with tailored electronic and optical properties. Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) are key technologies in this domain. The pyridinyl-pyrimidine scaffold, being an electron-deficient system, is a promising building block for n-type organic semiconductors. The incorporation of this compound into larger conjugated systems could lead to materials with high electron mobility and suitable energy levels for use in electronic devices. Furthermore, the potential for this compound to exhibit luminescence, a property observed in some pyrimidine analogs, opens up possibilities for its use as an emitter or host material in OLEDs.

Interdisciplinary Research Avenues

The versatility of this compound extends beyond materials science, offering intriguing possibilities at the intersection of chemistry, biology, and nanotechnology.

Development as Chemical Biology Tools

Chemical biology utilizes small molecules to probe and manipulate biological systems. chemscene.com The pyridinyl-pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. arabjchem.org While the primary focus has been on therapeutic applications, these compounds also hold potential as chemical probes to study cellular processes. This compound could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for target identification and validation studies. For example, a fluorescently labeled version of the compound could be used to visualize its subcellular localization and interaction with specific proteins.

Integration into Nanotechnology and Nanoscience

Nanotechnology involves the manipulation of matter on an atomic and molecular scale. The pyridinyl-pyrimidine moiety can act as a ligand for the stabilization and functionalization of nanoparticles. google.com The nitrogen atoms can coordinate to the surface of metal nanoparticles, such as gold or silver, providing stability and enabling further modification. By attaching specific functional groups to the this compound ligand, the properties of the nanoparticles can be tailored for applications in areas such as targeted drug delivery, bioimaging, and catalysis.

Methodological Advancements in Synthesis and Characterization

To fully explore the potential of this compound, efficient and scalable synthetic routes are essential. While the synthesis of related pyridinyl-pyrimidine derivatives has been reported, specific methods for the title compound are not yet well-established in the literature. nih.gov A plausible synthetic approach could involve the condensation of 2-acetylpyridine (B122185) with a suitable pyrimidine precursor, followed by further modifications. The development of green and sustainable synthetic methods, such as microwave-assisted synthesis or the use of eco-friendly solvents, would be a significant advancement. frontiersin.org

Furthermore, thorough characterization of the compound is crucial for understanding its properties and for quality control. A combination of spectroscopic and analytical techniques is required for this purpose.

Table 2: Key Characterization Techniques for this compound

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS)Determines the molecular weight and provides information about the elemental composition.
Infrared (IR) SpectroscopyIdentifies the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) SpectroscopyProvides information about the electronic transitions and can be used to study its photophysical properties.
X-ray CrystallographyDetermines the precise three-dimensional arrangement of atoms in the solid state.

Challenges and Opportunities in Current Research

The advancement of research on this compound and its derivatives is intrinsically linked to overcoming existing challenges in its synthesis and application. These hurdles, however, also present significant opportunities for innovation in synthetic chemistry and drug discovery.

A primary challenge in the widespread investigation of this compound is the development of a scalable and cost-effective synthesis route. While numerous methods exist for creating substituted pyrimidines, many are not suitable for industrial-scale production, often involving multiple steps, moderate yields, or the use of expensive reagents. mdpi.comresearchgate.net

The opportunity lies in developing novel, green synthetic methods. Methodologies that utilize readily available starting materials, employ catalyst-free conditions, or proceed via one-pot reactions could revolutionize the accessibility of this scaffold. frontiersin.org Success in this area would not only facilitate current research but also unlock new commercial and academic applications that are currently constrained by material availability.

The pyridinyl-pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. arabjchem.orgnih.gov The key opportunity for this compound lies in the rational and directed design of derivatives to target specific enzymes or receptors implicated in disease.

Modern drug discovery heavily relies on this approach, where systematic structural modifications are made to a core scaffold to enhance potency and selectivity. For example, intensive structural modifications on the closely related 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold led to the discovery of potent dual inhibitors of cyclin-dependent kinase 6 (CDK6) and CDK9, which have shown significant anti-tumor activity. nih.govacs.org In these studies, maintaining the pyridine ring was found to be critical for inhibitory activity, while modifying other positions on the pyrimidine ring modulated potency and selectivity. acs.org

This strategy of "scaffold hybridization," where the core is combined with other pharmacologically relevant fragments, is a powerful tool for discovering novel agents. nih.gov The this compound core can serve as a foundational structure for creating libraries of new compounds aimed at a wide range of targets.

Table 1: Rational Design of Pyridinyl-Pyrimidine Analogs for Targeted Therapy

Core Scaffold Modification Target Research Finding Citation
Addition of substituted amine groups at positions 2 and 4 of a 5-chloropyrimidine (B107214) ring. CDK6 / CDK9 The pyridine ring was found to be essential for inhibitory activity against both enzymes. nih.govacs.org
Introduction of various substituents on the pyridine and pyrimidine rings. c-Met Kinase Resulted in the development of potent and selective Type II c-Met inhibitors with anti-proliferative activity. nih.gov
Hybridization with an indole (B1671886) moiety. EGFR Resulted in compounds with potent antiproliferative activity against multiple cancer cell lines. nih.gov

Unexplored Reactivity and Chemical Transformations of the Core Scaffold

Beyond its applications as a ligand or pharmacophore, the this compound scaffold possesses latent reactivity that remains largely unexplored. Investigating novel chemical transformations of this core structure could significantly expand its utility, providing new derivatives and materials. The pyrimidine skeleton can typically be altered at positions 2, 4, 5, and 6, offering multiple handles for chemical modification. mdpi.com

Key areas for future investigation include:

Functionalization of the Methyl Group: The methyl group at the 5-position is a prime site for chemical transformation. It could potentially undergo oxidation to an alcohol or carboxylic acid, halogenation to form a reactive halomethyl intermediate, or be used in condensation reactions. These transformations would introduce new functional groups for further derivatization, similar to how methyl bipyridines are converted to bromomethyl analogues to serve as starting materials for more complex ligands. orgsyn.org

C-H Activation on the Aromatic Rings: The unsubstituted positions on both the pyridine and pyrimidine rings are targets for direct C-H activation/functionalization. This modern synthetic strategy allows for the direct installation of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogues.

Transformations involving Ring Nitrogens: The nitrogen atoms in both heterocyclic rings can be targeted. For instance, N-oxide formation could alter the electronic properties of the scaffold, potentially improving solubility or changing its coordination behavior with metal ions. Quaternization of the pyridine nitrogen would introduce a positive charge, a strategy often used to modulate biological activity.

Table 2: Potential Chemical Transformations of the this compound Scaffold

Reactive Site Potential Reaction Purpose / Potential Outcome
C5-Methyl Group Oxidation, Halogenation, Deprotonation/Alkylation Introduce new functional groups (e.g., -CH₂OH, -CHO, -COOH, -CH₂Br) for further synthesis.
Unsubstituted C-H bonds Direct Arylation, Borylation, Amination Create more complex derivatives efficiently; explore new chemical space.
Pyrimidine/Pyridine Nitrogens N-Oxide Formation, Quaternization Modulate electronic properties, solubility, and biological interactions.

By systematically exploring these and other chemical transformations, the full potential of the this compound core can be realized, paving the way for the next generation of advanced materials and therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.